molecular formula C6H7ClN4 B3137093 1H-1,2,3-Benzotriazol-4-amine hydrochloride CAS No. 4331-30-0

1H-1,2,3-Benzotriazol-4-amine hydrochloride

Cat. No.: B3137093
CAS No.: 4331-30-0
M. Wt: 170.60
InChI Key: KUTBIJDIBRNGQZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-4-amine hydrochloride (CAS 4331-30-0) is a benzotriazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block and a privileged scaffold for designing novel pharmacologically active molecules . Its structure, featuring a benzannulated triazole ring with an amine group, allows it to participate in hydrogen bonding and various intermolecular interactions, facilitating the development of compounds with enhanced biological activity . In scientific research, this compound and its derivatives demonstrate a versatile biological profile. It is investigated primarily for its antimicrobial properties, showing significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Furthermore, the benzotriazole core is a key structure in the search for new antitubulin agents . The mechanism of action for such compounds often involves the inhibition of specific enzymes by binding to their active sites, thereby disrupting essential biological pathways in pathogens or cancer cells . Researchers utilize this compound as a key intermediate in organic synthesis. It can be used in the aminolysis of benzotriazolated epoxides to create β-amino alcohols and subsequently heterocyclic derivatives like oxazolidines, which are valuable for structure-activity relationship (SAR) studies . The compound is typically characterized by techniques such as ¹H/¹³C NMR and mass spectrometry to confirm its structure and purity . Attention: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2H-benzotriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBIJDIBRNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride can be synthesized through several methods. One common route involves the reaction of 1H-1,2,3-benzotriazole with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or other suitable techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various reagents, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 1H-1,2,3-benzotriazol-4-amine hydrochloride is as a corrosion inhibitor. It is effective in protecting metals from corrosion in various environments, including industrial water treatment and metal conservation . The compound forms a protective layer on metal surfaces, significantly reducing oxidation rates.

Case Study:
In a study examining the effectiveness of benzotriazole derivatives as corrosion inhibitors in copper alloys, it was found that this compound provided substantial protection against corrosion in acidic environments. The study reported a reduction in corrosion rates by over 80% compared to untreated samples .

Pharmaceutical Applications

Benzotriazole derivatives have gained attention in medicinal chemistry due to their biological activities. This compound has been investigated for its potential as a drug precursor and enzyme inhibitor. It exhibits interactions with various biological targets, making it relevant for drug development .

Case Study:
Research has demonstrated that benzotriazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, compounds derived from this compound showed promising inhibitory activity against the c-Met kinase, which is implicated in several cancers. This suggests potential therapeutic applications in oncology .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the determination of metals such as silver. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental monitoring and quality control processes .

Case Study:
A method developed using this compound for the spectrophotometric determination of silver ions demonstrated high sensitivity and specificity. The detection limit was reported to be in the nanomolar range, showcasing its utility in trace metal analysis .

Environmental Impact and Safety

While this compound is generally considered low in toxicity to humans and the environment, it is essential to monitor its use due to potential accumulation in aquatic systems. Its persistence in wastewater treatment processes raises concerns about environmental exposure and bioaccumulation .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Benzotriazole Derivatives

  • [3-(2H-1,2,3-Benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride (CAS 1158549-80-4):
    • Features a benzotriazole moiety attached to a methoxy- and methyl-substituted phenylamine.
    • Applications: Used in material science and chemical synthesis .

Triazole-Containing Amines

  • Fluconazole Related Compound A (C₁₅H₁₄FN₉O, MW 355.33):
    • A triazole-rich antifungal reference standard with a difluorophenyl backbone.
    • Contrast: While 1H-1,2,3-benzotriazol-4-amine lacks fluorine substitution, both compounds highlight the pharmacological relevance of triazole rings .

Functional Analogs (Hydrochloride Salts)

  • 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride: Combines a triazole ring with aminomethyl and carboxylic acid groups. Applications: Potential click chemistry reagent due to the triazole scaffold .

Pharmacological Analogs

  • Benzo[b]thiophen-6-amine hydrochloride (CAS 1620293-23-3):
    • A thiophene-based analog with similar amine substitution.
    • Contrast: Thiophene rings exhibit distinct electronic properties compared to benzotriazoles, influencing reactivity and biological activity .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
1H-1,2,3-Benzotriazol-4-amine hydrochloride 18076-61-4* C₆H₆N₄·HCl 170.60 Benzotriazole core, amine substitution Pharmaceutical intermediate
[3-(2H-Benzotriazol-2-yl)phenyl]amine hydrochloride 1158549-80-4 C₁₄H₁₄ClN₅O 307.74 Methoxy/methyl substituents Material science
Fluconazole Related Compound A - C₁₅H₁₄FN₉O 355.33 Difluorophenyl, multiple triazoles Pharmaceutical reference
2-[4-(Aminomethyl)triazol-1-yl]propanoic acid HCl - C₈H₁₄ClN₅O₂ 247.68† Triazole-aminomethyl hybrid Click chemistry

*CAS discrepancies noted; †Estimated value.

Key Findings and Discrepancies

  • Verification via authoritative databases (e.g., PubChem, Reaxys) is recommended.
  • Triazole Reactivity : The benzotriazole core enables participation in click chemistry (azide-alkyne cycloaddition), similar to other triazole derivatives .
  • Pharmacological Potential: Unlike Fluconazole analogs, 1H-1,2,3-benzotriazol-4-amine lacks fluorine substitution, which may limit its antifungal efficacy but expand its utility in non-pharmaceutical applications .

Biological Activity

1H-1,2,3-Benzotriazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H6N4C_6H_6N_4 and features a five-membered ring containing three nitrogen atoms. The presence of an amine group at the 4-position enhances its reactivity and solubility in polar solvents, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that 1H-1,2,3-benzotriazol-4-amine exhibits notable antimicrobial activity. Various studies have demonstrated its efficacy against bacterial and fungal strains. For instance:

  • Bacterial Activity : The compound has shown activity against Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml .
  • Fungal Activity : It also exhibits antifungal properties against Candida albicans and Aspergillus niger, with MICs reported between 1.6 µg/ml and 25 µg/ml .

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. Studies have reported that derivatives of benzotriazole compounds can inhibit viral replication, suggesting that 1H-1,2,3-benzotriazol-4-amine could be developed further for antiviral therapies .

The exact mechanism of action for 1H-1,2,3-benzotriazol-4-amine remains to be fully elucidated. However, it is believed that the compound interacts with various biological targets through hydrogen bonding and other intermolecular interactions. Its ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A study conducted by Pagliero et al. evaluated the antimicrobial efficacy of several benzotriazole derivatives, including 1H-1,2,3-benzotriazol-4-amine. The results indicated that this compound exhibited significant antibacterial activity against multiple strains, outperforming some conventional antibiotics .

Evaluation of Antiviral Properties

In a separate study focused on antiviral applications, researchers found that benzotriazole derivatives demonstrated inhibition of viral replication in vitro. This suggests that 1H-1,2,3-benzotriazol-4-amine could serve as a lead compound for developing new antiviral drugs .

Comparative Analysis

The following table summarizes the biological activities of 1H-1,2,3-benzotriazol-4-amine compared to related compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAntiviral Activity
1H-BenzotriazoleModerateLowNone
1H-Benzotriazol-5-aminoMildModerateNone
1H-1,2,3-Benzotriazol-4-amine Significant Significant Potential

Q & A

Q. What are the optimal synthetic routes for 1H-1,2,3-Benzotriazol-4-amine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves functionalizing benzotriazole derivatives with amine groups under acidic conditions. Key intermediates (e.g., benzotriazole precursors) should be purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR and FTIR to confirm regioselectivity and avoid side products like 2H-isomers. For example, analogous benzotriazole derivatives have been synthesized via nucleophilic substitution or cyclization reactions, monitored by TLC .
  • Data Table: Common characterization techniques for intermediates:
TechniquePurposeExample Parameters
¹H NMRConfirm substitution patternδ 7.5–8.5 ppm (aromatic protons)
FTIRIdentify NH/amine stretches~3300 cm⁻¹ (N-H stretch)
HPLCAssess purityC18 column, acetonitrile/water gradient

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ ~250–300 nm for benzotriazole absorbance) and HPLC-MS to identify breakdown products. Safety data for related benzotriazoles suggest sensitivity to alkaline conditions and heat, necessitating storage at 2–8°C in inert atmospheres .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments and differentiate between 1H- and 2H-benzotriazole isomers. For example, crystallographic data for analogous benzotriazole derivatives show distinct bond angles (e.g., N-N-C angles ~120°) . Mass spectrometry (ESI-MS ) with isotopic pattern analysis can confirm the molecular ion [M+H]⁺ and chloride counterion.

Advanced Research Questions

Q. How can contradictory data on the enzyme inhibition potency of benzotriazole derivatives be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Standardize assays using:
  • Kinetic fluorescence assays (e.g., continuous monitoring of substrate conversion).
  • Dose-response curves with triplicate measurements to calculate mean ± SEM.
  • Molecular docking (e.g., AutoDock Vina) to compare binding modes across studies. For example, fluorinated imidazole derivatives showed variable inhibition due to solvent accessibility in the active site .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. For instance, PubChem data for related compounds (e.g., methyl 4-[(methylamino)methyl]benzoate hydrochloride) highlight amine group nucleophilicity, which correlates with experimental alkylation rates . Pair computational results with Hammett substituent constants to refine synthetic predictions.

Q. How to design analogues of this compound for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :
  • Scaffold diversification : Introduce substituents at the 4-amine position (e.g., alkyl, aryl groups) to modulate steric/electronic effects.
  • In vitro screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 10 µM concentration to identify hits.
  • Pharmacophore modeling : Align analogues with co-crystallized kinase inhibitors (e.g., ATP-binding site residues) to prioritize synthetic targets. Analogous benzothiadiazole derivatives showed enhanced activity with electron-withdrawing groups .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Safety Protocols : Follow guidelines for handling reactive amines (e.g., use fume hoods, PPE) as per TCI America and Kishida Chemical safety data .
  • Data Reproducibility : Document solvent purity (HPLC-grade), temperature control (±0.5°C), and instrument calibration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 2
1H-1,2,3-Benzotriazol-4-amine hydrochloride

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